The Core Mechanism of Ac-YVAD-CMK: A Technical Guide to a Potent Caspase-1 Inhibitor
The Core Mechanism of Ac-YVAD-CMK: A Technical Guide to a Potent Caspase-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-YVAD-CMK (N-Acetyl-L-tyrosyl-L-valyl-N-[(1S)-1-(carboxymethyl)-3-chloro-2-oxopropyl]-L-alaninamide) is a synthetic tetrapeptide that acts as a potent, selective, and irreversible inhibitor of caspase-1.[1][2][3] This chloromethyl ketone (CMK) derivative is an invaluable tool in the study of inflammatory pathways, particularly those mediated by the inflammasome. Its ability to specifically target caspase-1 allows for the detailed investigation of the downstream effects of this critical enzyme in processes such as cytokine maturation, pyroptosis, and various inflammatory diseases.[4][5] This technical guide provides an in-depth overview of the mechanism of action of Ac-YVAD-CMK, supported by quantitative data, experimental protocols, and detailed signaling pathway diagrams.
Mechanism of Action: Irreversible Inhibition of Caspase-1
The primary mechanism of action of Ac-YVAD-CMK lies in its ability to irreversibly bind to the active site of caspase-1, also known as Interleukin-1β Converting Enzyme (ICE).[3][6] The tetrapeptide sequence Tyr-Val-Ala-Asp (YVAD) mimics the natural cleavage site of pro-interleukin-1β (pro-IL-1β), which is a primary substrate for caspase-1.[1] This mimicry allows Ac-YVAD-CMK to be recognized and specifically targeted by the enzyme.
The irreversible inhibition is conferred by the chloromethyl ketone (CMK) group. Once Ac-YVAD-CMK enters the active site of caspase-1, the CMK group forms a covalent thioether bond with the cysteine residue in the catalytic domain of the enzyme. This covalent modification permanently inactivates the enzyme, thereby preventing it from processing its downstream substrates.
The inhibition of caspase-1 by Ac-YVAD-CMK has several critical downstream consequences:
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Inhibition of Pro-inflammatory Cytokine Maturation: Activated caspase-1 is responsible for the cleavage of the precursor forms of interleukin-1β (pro-IL-1β) and interleukin-18 (pro-IL-18) into their mature, biologically active forms.[1] By inhibiting caspase-1, Ac-YVAD-CMK effectively blocks the production and release of these potent pro-inflammatory cytokines.[4][5]
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Inhibition of Pyroptosis: Caspase-1 plays a central role in a pro-inflammatory form of programmed cell death called pyroptosis.[2][3] It cleaves Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and subsequent cell lysis and release of inflammatory contents. Ac-YVAD-CMK, by blocking caspase-1 activity, prevents GSDMD cleavage and thereby inhibits pyroptosis.[4]
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Anti-inflammatory and Neuroprotective Effects: Through its inhibition of cytokine maturation and pyroptosis, Ac-YVAD-CMK exhibits significant anti-inflammatory and neuroprotective effects in various experimental models of diseases such as sepsis, intracerebral hemorrhage, and neurodegenerative disorders.[2][7][8]
Quantitative Data
The following table summarizes the available quantitative data for Ac-YVAD-CMK, providing insights into its potency and efficacy in different experimental settings.
| Parameter | Value | Species/Cell Type | Experimental Context | Reference |
| Ki (Inhibition Constant) | 0.8 nM | Human | Recombinant Caspase-1 | [8] |
| IC50 (Half Maximal Inhibitory Concentration) | ~50 µM | Mouse Myeloma Cells (Ag8) | TRAIL-induced apoptosis | [9] |
| IC50 (Half Maximal Inhibitory Concentration) | ~75 µM | Human Jurkat Cells | TRAIL-induced apoptosis | [9] |
| Effective Concentration (in vitro) | 10 µM | Human Umbilical Vein Endothelial Cells (HUVEC) | Inhibition of Caspase 1/4/5 | [4] |
| Effective Concentration (in vitro) | 40 µM | H4 cells and neurons | Neuroprotection against sevoflurane-induced injury | [10] |
| Effective Concentration (in vitro) | 40-80 µM | Activated microglia | Reduction of IL-1β and IL-18 expression | [2][4] |
| Effective Dose (in vivo) | 1 µ g/rat | Sprague-Dawley Rats | Intracerebral hemorrhage model | [4] |
| Effective Dose (in vivo) | 12.5 µmol/kg | Rats | Reduction of LPS-induced mortality | [2][8] |
| Effective Dose (in vivo) | 12.5 µmol/kg | Mice | Amelioration of sevoflurane-induced cognitive dysfunction | [10] |
| Effective Dose (in vivo) | 50-200 ng/mouse | CD-1 Mice | Intracerebral hemorrhage model | [11] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and its experimental application, the following diagrams have been generated using the DOT language.
Figure 1: Mechanism of Ac-YVAD-CMK Action.
Figure 2: In Vitro Inhibition Assay Workflow.
Figure 3: In Vivo Neuroprotection Model Workflow.
Detailed Experimental Protocols
The following are generalized protocols based on methodologies cited in the literature. Researchers should optimize these protocols for their specific experimental systems.
In Vitro Caspase-1 Inhibition Assay in THP-1 Macrophages
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Cell Culture and Differentiation: Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin. Differentiate the monocytes into macrophages by treating with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.
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Priming: Prime the differentiated THP-1 macrophages with 100 ng/mL lipopolysaccharide (LPS) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.
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Inhibitor Pre-treatment: Pre-incubate the primed cells with Ac-YVAD-CMK (e.g., 40 µM or 100 µM, dissolved in DMSO) for 1-5 hours.[12] Include a vehicle control (DMSO alone).
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Inflammasome Activation: Stimulate the inflammasome by adding a second signal, such as 5 mM ATP for 30-60 minutes or 20 µM Nigericin for 1-2 hours.
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Sample Collection: Collect the cell culture supernatant and lyse the cells for subsequent analysis.
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Endpoint Analysis:
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ELISA: Measure the concentration of mature IL-1β and IL-18 in the culture supernatant using commercially available ELISA kits.
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Western Blot: Analyze cell lysates for the presence of the cleaved (active) form of caspase-1 (p20 subunit) and the N-terminal fragment of GSDMD.
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LDH Assay: Measure the release of lactate dehydrogenase (LDH) into the supernatant as an indicator of pyroptotic cell death.
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In Vivo Neuroprotection Study in a Mouse Model of Intracerebral Hemorrhage (ICH)
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Animal Model: Induce intracerebral hemorrhage in adult male CD-1 mice via collagenase injection into the striatum.[11]
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Drug Administration: Administer Ac-YVAD-CMK or vehicle (DMSO diluted in PBS) via intraventricular injection 20 minutes prior to the induction of ICH.[11] Dosages can range from a low dose of 50 ng/mouse to a high dose of 200 ng/mouse.[11]
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Post-operative Care and Monitoring: Provide appropriate post-operative care and monitor the animals for neurological deficits at 24 and 72 hours post-surgery.
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Behavioral Assessment: Evaluate neurological function using a battery of tests such as the 21-point scoring system, corner turn test, beam balance, and wire hanging tests.[11]
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Tissue Collection and Analysis: At the designated time points, euthanize the animals and perfuse the brains.
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Brain Edema Measurement: Determine the brain water content to assess edema.
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Western Blotting: Homogenize the ipsilateral hemisphere and perform Western blot analysis for mature IL-1β, cleaved caspase-1, and other relevant proteins like MMP-9.[11] Use β-actin as a loading control.
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Gelatin Zymography: Assess the activity of matrix metalloproteinases (e.g., MMP-9) in brain homogenates.[11]
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Statistical Analysis: Analyze the data using appropriate statistical methods, such as one-way ANOVA followed by a post-hoc test, to determine the significance of the observed effects.[11]
Conclusion
Ac-YVAD-CMK is a cornerstone tool for researchers investigating the intricacies of the inflammasome and caspase-1 signaling. Its high selectivity and irreversible mechanism of action provide a robust method for dissecting the roles of caspase-1 in health and disease. The data and protocols presented in this guide offer a comprehensive resource for the effective utilization of Ac-YVAD-CMK in both in vitro and in vivo experimental settings, facilitating further discoveries in the fields of inflammation, immunology, and neuroscience.
References
- 1. invivogen.com [invivogen.com]
- 2. Ac-YVAD-CMK | IL Receptor | Caspase | Pyroptosis | TargetMol [targetmol.com]
- 3. adooq.com [adooq.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medkoo.com [medkoo.com]
- 7. Inhibition of Caspase-1-Like Activity by Ac-Tyr-Val-Ala-Asp-Chloromethyl Ketone Induces Long-Lasting Neuroprotection in Cerebral Ischemia through Apoptosis Reduction and Decrease of Proinflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. glpbio.com [glpbio.com]
- 9. Interleukin 1β-converting Enzyme Related Proteases/Caspases Are Involved in TRAIL-induced Apoptosis of Myeloma and Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ac-YVAD-cmk ameliorated sevoflurane-induced cognitive dysfunction and revised mitophagy impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ac-YVAD-CMK Decreases Blood–Brain Barrier Degradation by Inhibiting Caspase-1 Activation of Interleukin-1β in Intracerebral Hemorrhage Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
